molecular formula C15H21BO3 B12986885 (Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12986885
M. Wt: 260.14 g/mol
InChI Key: VXSHTICWQKLRMP-KHPPLWFESA-N
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Description

(Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxystyrene with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 4-methoxystyrene is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes or alcohols.

    Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials with unique optical and electronic properties.

Biology and Medicine

The compound has potential applications in biology and medicine, particularly in the development of new drugs and diagnostic tools. Its ability to form stable complexes with biomolecules makes it a useful probe for studying biological processes.

Industry

In industry, this compound is used in the production of advanced materials, such as polymers and coatings, that require specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules through the boron atom. This interaction can influence various molecular targets and pathways, depending on the specific application. For example, in organic synthesis, the boronic ester group can facilitate the formation of carbon-carbon bonds through cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The (E)-isomer of the compound, which has a different geometric arrangement around the double bond.

    4-(4-Methoxystyryl)-1-methylpyridinium iodide: A related compound with a pyridinium group instead of a dioxaborolane ring.

    (E)-4-(4-Methoxystyryl)quinoline: Another similar compound with a quinoline ring structure.

Uniqueness

(Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific geometric configuration and the presence of the dioxaborolane ring. This combination of features imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

2-[(Z)-2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-11H,1-5H3/b11-10-

InChI Key

VXSHTICWQKLRMP-KHPPLWFESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\C2=CC=C(C=C2)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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